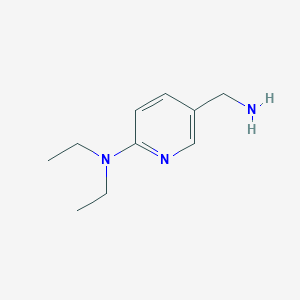

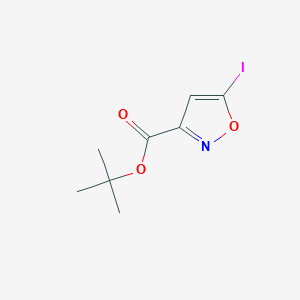

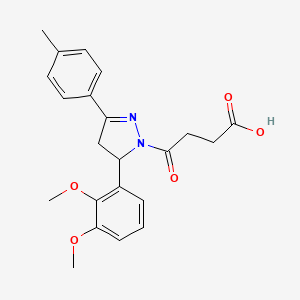

![molecular formula C22H23N3O3 B2835875 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide CAS No. 1251670-64-0](/img/structure/B2835875.png)

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned seems to be a derivative of naphthyridinones . Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . They are capable of providing ligands for several receptors in the body .

Molecular Structure Analysis

The molecular structure of such compounds can be complex and diverse, depending on the substituents present at various positions .Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely. For instance, the synthesis of benzo[b][1,4]oxazepines involves the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications

Anticancer Activity

A novel compound identified closely with the specified chemical structure demonstrated promising anticancer activity in human malignant melanoma A375 cells. This activity was achieved through inducing necroptosis at low concentrations and apoptosis at high concentrations, mediated by the upregulation of death receptors and scaffold proteins in A375 cells. The critical role of caspase-8 in determining the cell death pathway was highlighted, positioning this compound as a potential candidate for melanoma treatment (Q. Kong et al., 2018).

Synthetic Applications and Analogues

The synthesis of isoaaptamine, a PKC inhibitor isolated from sponge, and its analogues was explored, demonstrating the chemical versatility and potential biological relevance of this class of compounds. This work provides insight into synthetic routes and the structural manipulation of naphthyridine derivatives (A. Walz & R. Sundberg, 2000).

PDK1 Inhibitors for Cancer Treatment

A series of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides was synthesized for potential use as PDK1 inhibitors in cancer treatment. This study illustrated the compounds' significant anticancer activity against the A549 cell line, underscoring the therapeutic potential of naphthyridine derivatives in oncology (K. Vennila et al., 2020).

Antibacterial Agents

Research on naphthyridine derivatives also extends into antibacterial applications. A study synthesized various acetamide derivatives targeting bacterial infections, highlighting the compounds' significant antibacterial activity. This opens another avenue for the application of naphthyridine derivatives beyond oncology (K. Ramalingam et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-14-5-3-4-6-18(14)24-21(26)13-25-10-9-20-17(12-25)22(27)16-11-15(28-2)7-8-19(16)23-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXQBDJUYPDGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

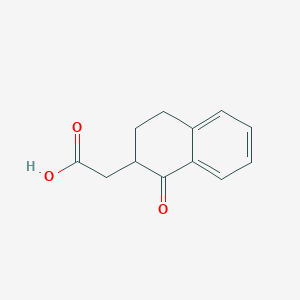

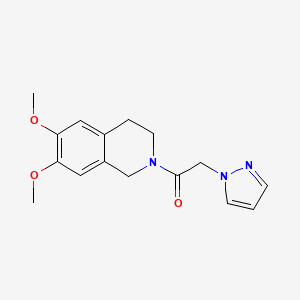

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)

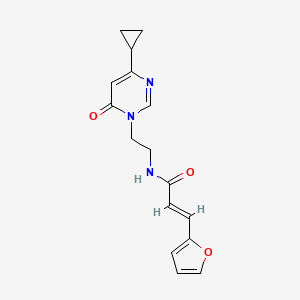

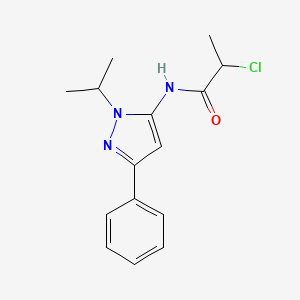

![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)

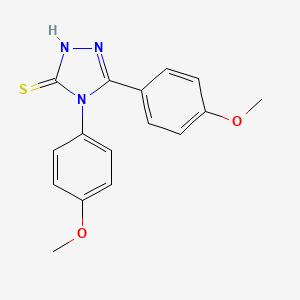

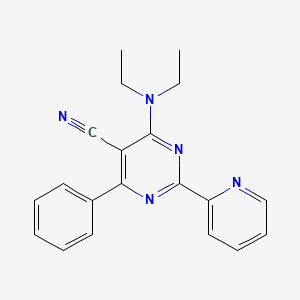

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)

![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)